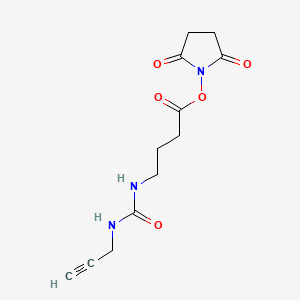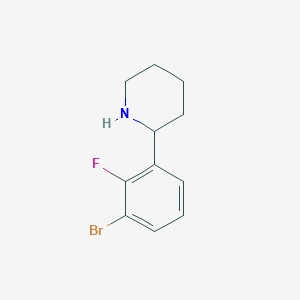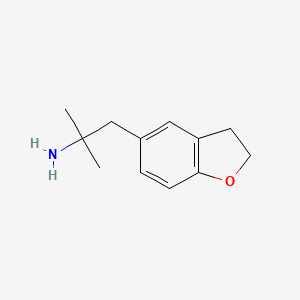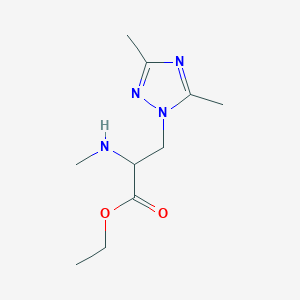
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of both fluorine and trifluoromethyl groups in its structure makes it an interesting compound for various applications in medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups contribute to its reactivity and potential utility in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral reducing agents or catalysts. For instance, the reduction of 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone can be achieved using chiral borane complexes or oxazaborolidine catalysts under controlled conditions to yield the desired (S)-alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaI in acetone, potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and interactions due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine and trifluoromethyl groups.
作用機序
The mechanism by which (S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and interfering with its function. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects. The compound’s stereochemistry also plays a crucial role in its biological activity, as the (S)-enantiomer may exhibit different interactions compared to the ®-enantiomer.
類似化合物との比較
Similar Compounds
2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone: The ketone analog of the compound.
2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethane: The fully reduced analog.
®-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomeric counterpart.
Uniqueness
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to participate in diverse chemical reactions and its utility in scientific research make it a valuable molecule for further exploration.
特性
分子式 |
C9H8F4O |
|---|---|
分子量 |
208.15 g/mol |
IUPAC名 |
(1S)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m1/s1 |
InChIキー |
KJTMEBOAPXUSDU-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CF)O |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


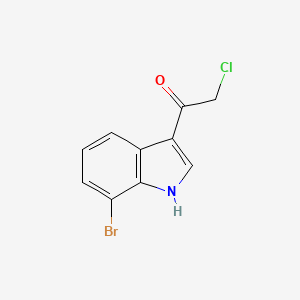

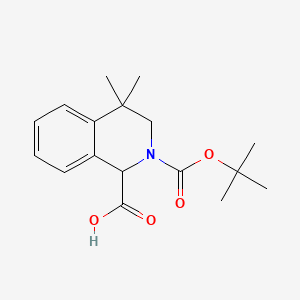

![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
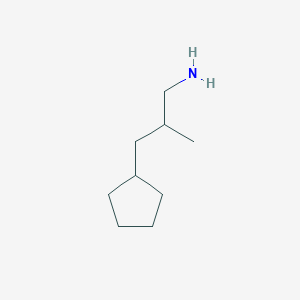
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)


